molecular formula C7H10O4 B143967 cis-Cyclopentane-1,2-dicarboxylic acid CAS No. 1461-96-7

cis-Cyclopentane-1,2-dicarboxylic acid

Cat. No.: B143967
CAS No.: 1461-96-7
M. Wt: 158.15 g/mol
InChI Key: ASJCSAKCMTWGAH-SYDPRGILSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Cyclopentane-1,2-dicarboxylic acid is typically synthesized through the oxidation of cyclopentane. A common method involves exposing cyclopentane to oxygen and carrying out a catalytic oxidation reaction in the presence of a suitable catalyst . This process results in the formation of the desired dicarboxylic acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of advanced catalytic systems and controlled reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: cis-Cyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cis-Cyclopentane-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups in the compound can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound in different environments . These interactions play a crucial role in its chemical and biological activities.

Comparison with Similar Compounds

cis-Cyclopentane-1,2-dicarboxylic acid can be compared with other similar compounds such as:

Uniqueness: The unique structural features of this compound, such as the cis-configuration of the carboxyl groups, contribute to its distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

(1S,2R)-cyclopentane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJCSAKCMTWGAH-SYDPRGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-96-7
Record name cis-Cyclopentane-1,2-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (�±)-cis-Cyclopentane-1,2-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Cyclopentane-1,2-dicarboxylic acid
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cis-Cyclopentane-1,2-dicarboxylic acid
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cis-Cyclopentane-1,2-dicarboxylic acid
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cis-Cyclopentane-1,2-dicarboxylic acid
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